Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[5-[(3-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-4-3-5-14(10-12)20-17(23)18-22-21-16(27-18)11-26-15-8-6-13(7-9-15)19(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYNPIFZELZTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114363 | |
| Record name | Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-19-2 | |
| Record name | Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication.
Mode of Action
The compound interacts with its targets by disrupting the processes related to DNA replication. This interaction results in the inhibition of replication of both bacterial and cancer cells.
Biochemical Pathways
Given its ability to disrupt dna replication, it can be inferred that the compound likely affects pathways related to cell division and growth.
Pharmacokinetics
The molecular weight of the compound is 38342, which may influence its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of replication of both bacterial and cancer cells. This suggests that the compound may have potential applications in antibacterial and anticancer therapies.
Biological Activity
Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17N3O4S
- Molecular Weight : 383.4 g/mol
- CAS Number : 1142210-19-2
- IUPAC Name : Methyl 4-[[5-[(3-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoate
The compound's activity primarily stems from the presence of the 1,3,4-thiadiazole moiety, which is known for its ability to interact with various biological targets:
- DNA Replication Inhibition : It disrupts processes related to DNA replication, affecting both bacterial and cancer cell proliferation.
- Enzyme Inhibition : It has shown potential as an inhibitor of monoamine oxidase (MAO), which is significant for neurochemical regulation and has implications in treating depression and anxiety disorders .
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity against a range of pathogens:
- Bacterial Activity : The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus epidermidis and Klebsiella pneumoniae .
| Pathogen | Activity |
|---|---|
| Staphylococcus epidermidis | Inhibitory |
| Klebsiella pneumoniae | Inhibitory |
Anticancer Activity
This compound has been evaluated for its anticancer properties:
- Mechanism : The compound's ability to inhibit DNA replication suggests a potential mechanism for its anticancer effects. Studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells .
Research Findings
Several studies have explored the biological activities of this compound and related thiadiazole derivatives:
- Synthesis and Characterization : A study synthesized various thiadiazole derivatives and characterized their biological activities, highlighting their potential as effective antimicrobial agents .
- Inhibition Assays : Another study conducted MAO inhibition assays on synthesized compounds, revealing that certain derivatives exhibited potent inhibitory activity against MAO-A and MAO-B enzymes. For example, compound 6b was identified as a strong MAO-A inhibitor with an IC50 value of .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiadiazole derivatives, this compound was found to have comparable efficacy to standard antibiotics like ampicillin against Staphylococcus epidermidis.
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties revealed that this compound could significantly reduce cell viability in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate has shown potential in inhibiting tumor growth in various cancer cell lines. A study demonstrated that derivatives of thiadiazole can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. In vitro studies have shown that this compound effectively inhibits the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
Pesticide Development
this compound has potential applications in agriculture as a pesticide or herbicide. The compound's structure suggests that it may interact with biological pathways in pests or weeds, leading to their inhibition or death. Preliminary studies indicate that thiadiazole-based compounds can disrupt metabolic processes in target organisms .
Plant Growth Regulators
There is emerging interest in using such compounds as plant growth regulators (PGRs). Thiadiazole derivatives have been shown to enhance plant growth and stress resistance. Research is ongoing to determine the optimal concentrations and application methods for achieving beneficial effects on crop yield and resilience .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers. Studies are exploring its use as a modifier in polymer formulations to improve performance characteristics for various industrial applications .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal highlighted the efficacy of this compound against human breast cancer cells. The compound was tested at varying concentrations and demonstrated a dose-dependent reduction in cell viability. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In another study focusing on agricultural applications, this compound was tested against common agricultural pathogens. Results showed significant inhibition of fungal growth compared to control treatments, suggesting its potential as a biopesticide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituted Phenylcarbamoyl Derivatives
A closely related analog, 4-[(5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid (replacing the 3-methylphenyl group with 3-chlorophenyl), demonstrates how halogen substitution influences properties. While the target compound’s methyl group enhances lipophilicity, the chloro analog’s electronegative substituent may improve binding affinity in medicinal applications. Both share the 1,3,4-thiadiazole-benzoate scaffold but differ in bioavailability and metabolic stability due to substituent effects .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Thiadiazole Derivatives with Varied Cores
- 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ():
This compound contains dual thiadiazole rings connected via sulfanyl groups. Unlike the target compound’s benzoate ester, this derivative’s extended π-conjugation and sulfur-rich structure enhance metal-binding capacity, making it relevant in materials science . - 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (): With a pyrazole-thiadiazole hybrid structure, this compound exhibits a 60.72% synthesis yield and demonstrated antimicrobial activity (1H NMR: δ 2.18–8.00 ppm) . Its acetyl-thio linkage contrasts with the target compound’s methoxy bridge, affecting solubility and target selectivity.
Toxicity and Hazards
While the target compound is classified under acute toxicity (Category 4) for all exposure routes , similar thiadiazoles like the pyrazole-thiadiazole hybrid () lack explicit hazard data, highlighting the need for comparative toxicological studies.
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : Based on analogous thiadiazole syntheses, a multi-step approach is advised:
Intermediate Formation : React 3-methylphenyl isocyanate with a 1,3,4-thiadiazol-2-ylmethanol precursor to form the carbamoyl-thiadiazole core.
Coupling : Use Mitsunobu or nucleophilic substitution conditions to link the thiadiazole moiety to methyl 4-hydroxybenzoate.
Optimization : Monitor reaction pH (neutral to slightly acidic) and temperature (60–80°C) to prevent side reactions. Catalysts like EDCI/HOBt (as in ) improve coupling efficiency .
- Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), inert atmosphere to prevent oxidation, and purification via column chromatography (hexane/EtOAc gradients) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents (, Section 7.2) .
- Handling : Use fume hoods (BS/EN-approved) with PPE (nitrile gloves, lab coats) and respiratory protection (NIOSH P95/P99 filters) if airborne particles are generated (, Section 8.2) .
- Decontamination : For spills, absorb with sand/vermiculite and dispose via hazardous waste protocols (, Section 6.3) .
Q. What analytical techniques are suitable for characterizing this compound and confirming purity?
- Methodological Answer :
- Structural Confirmation : Use / NMR to verify ester, thiadiazole, and carbamoyl groups. Compare peaks to analogs in (e.g., δ 3.76 ppm for methoxy groups) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and MS for molecular ion validation (m/z 369.40) .
- Thermal Stability : DSC/TGA to determine decomposition temperatures (>200°C inferred from ) .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for structurally similar thiadiazole derivatives?
- Methodological Answer :
- Comparative Assays : Test the compound alongside analogs (e.g., ’s thiazole derivatives) under standardized conditions (e.g., MTT assays for cytotoxicity).
- Mechanistic Studies : Use molecular docking to assess binding affinity to targets like tubulin or kinases, leveraging structural similarities to known bioactive thiadiazoles .
- Data Normalization : Control for variables like solvent (DMSO concentration ≤0.1%) and cell line specificity .
Q. What strategies are effective in resolving conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 12) buffers at 40°C for 48 hours. Monitor degradation via LC-MS.
- Kinetic Analysis : Calculate degradation rate constants () and identify hydrolytic cleavage points (e.g., ester or carbamoyl bonds) .
- Stabilizers : Test excipients (e.g., cyclodextrins) if formulation is required for biological testing .
Q. How can ecological impact be assessed despite limited ecotoxicological data?
- Methodological Answer :
- QSAR Modeling : Predict biodegradability and toxicity using software like EPI Suite, cross-referencing with structurally related compounds (e.g., benzoate esters in ) .
- Microcosm Studies : Evaluate soil/water compartmentalization and microbial degradation in simulated environments.
- Bioaccumulation Assays : Use octanol-water partition coefficients () estimated via HPLC retention times ( lacks experimental ) .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., HDACs or topoisomerases) and assess resistance.
- In Vivo Models : Test efficacy in xenograft mice, dosing at 10–50 mg/kg (based on ’s thiazole derivatives) with pharmacokinetic monitoring .
Data Gaps and Mitigation Strategies
- Toxicity Data : Conduct Ames tests (OECD 471) and acute toxicity assays (OECD 423) to fill gaps in SDS-reported hazards () .
- Reaction Byproducts : Use HRMS to identify and quantify impurities during synthesis scale-up.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
